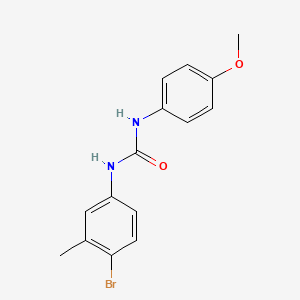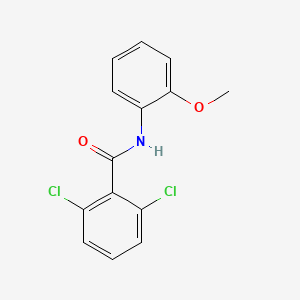![molecular formula C14H12ClNO2 B5728071 2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. It is also known by its common name, DCMU, which stands for 3-(3,4-dichlorophenyl)-1,1-dimethylurea. DCMU belongs to a class of compounds known as herbicides, but its properties make it useful for a variety of other purposes.
Mechanism of Action
DCMU works by binding to the D1 protein in photosystem II, which is responsible for transferring electrons from water to plastoquinone. By binding to this protein, DCMU blocks the transfer of electrons, which inhibits the production of oxygen and ATP.
Biochemical and Physiological Effects:
DCMU has been shown to have a variety of biochemical and physiological effects. In plants, it can cause chlorosis, or yellowing of the leaves, as well as stunted growth. In animals, DCMU has been shown to have toxic effects on the liver, kidneys, and nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCMU in lab experiments is its specificity. Because it targets photosystem II, it can be used to study the effects of photosynthesis on plant growth and development without affecting other metabolic processes. However, DCMU also has some limitations. It is toxic to both plants and animals, which can make it difficult to use in certain experiments. Additionally, its effects on photosynthesis can vary depending on the species of plant being studied.
Future Directions
There are several future directions for research on DCMU. One area of interest is its potential use as a tool to study the effects of climate change on photosynthesis. Another area of interest is its potential use in the development of new herbicides that target photosystem II. Additionally, researchers are interested in exploring the potential medical applications of DCMU, such as its use in the treatment of cancer.
Synthesis Methods
DCMU can be synthesized in several ways, but the most common method involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine. The resulting product is then reacted with 3-chloro-1,1-dimethylurea to yield DCMU.
Scientific Research Applications
DCMU has been extensively studied for its potential applications in scientific research. One of its most common uses is as a tool to study photosynthesis in plants. DCMU works by inhibiting the electron transport chain in photosystem II, which is responsible for producing oxygen and ATP during photosynthesis. By inhibiting this process, scientists can study the effects of photosynthesis on plant growth and development.
properties
IUPAC Name |
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16(2)8-9(15)7-12-13(17)10-5-3-4-6-11(10)14(12)18/h3-8H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWXWXHALRNDQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C1C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=C1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)

![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)

![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)



![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)